molecular formula C10H13N B2814296 2-Benzylazetidine CAS No. 777887-92-0

2-Benzylazetidine

Cat. No.: B2814296
CAS No.: 777887-92-0
M. Wt: 147.221
InChI Key: QACCZSKNXCZIRW-UHFFFAOYSA-N
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Description

2-Benzylazetidine is a four-membered nitrogen-containing heterocycle with a benzyl group attached to the second carbon atom. This compound is part of the azetidine family, known for their significant ring strain and unique reactivity. The presence of the benzyl group enhances its chemical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzylazetidine can be synthesized through various methods. One common approach involves the cyclization of N-benzyl-2-chloroethylamine under basic conditions. Another method includes the reduction of 2-benzyl-2-azetidinone using lithium aluminum hydride. Additionally, the alkylation of azetidine with benzyl halides in the presence of a strong base can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale cyclization of N-benzyl-2-chloroethylamine. This process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Benzylazetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Benzylazetidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-benzylazetidine involves its interaction with various molecular targets. The compound’s ring strain and unique structure allow it to participate in diverse chemical reactions, potentially interacting with enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-Benzylazetidine stands out due to its balanced ring strain and stability, making it easier to handle compared to aziridines while still offering unique reactivity. The presence of the benzyl group further enhances its chemical properties, making it a versatile intermediate in various synthetic applications .

Properties

IUPAC Name

2-benzylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-4-9(5-3-1)8-10-6-7-11-10/h1-5,10-11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACCZSKNXCZIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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